1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, also known as PPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It is known that boronic esters, including pinacol boronic esters, are valuable building blocks in organic synthesis . They are involved in catalytic protodeboronation utilizing a radical approach .
Biochemical Pathways
The compound’s involvement in the protodeboronation of pinacol boronic esters suggests it may play a role in various organic synthesis processes .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water , which could impact their bioavailability.
Result of Action
The compound’s involvement in the protodeboronation of pinacol boronic esters suggests it may contribute to various transformations in organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the hydrolysis rate of some phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine. One area of research is the development of more efficient synthesis methods for 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine and its derivatives. Another area of research is the investigation of the potential use of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine and its potential applications in various fields.
Conclusion
In conclusion, 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a promising compound for scientific research due to its broad range of biological activities and potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine in various fields and to develop more efficient synthesis methods for its derivatives.
Synthesis Methods
The synthesis of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves the reaction of 4-propoxybenzenesulfonyl chloride with thiophen-2-ylpiperidine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
Scientific Research Applications
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(4-propoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-2-13-22-16-5-7-17(8-6-16)24(20,21)19-11-9-15(10-12-19)18-4-3-14-23-18/h3-8,14-15H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOEVFRGXQHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine |
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